molecular formula C16H24N8O15P2 B216591 8-Azidoadenosine diphosphate glucose CAS No. 100634-21-7

8-Azidoadenosine diphosphate glucose

Cat. No. B216591
CAS RN: 100634-21-7
M. Wt: 630.4 g/mol
InChI Key: UNUATZXMYNAGSY-ZQVROCHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azidoadenosine diphosphate glucose (8-N3-ADP-Glc) is a novel nucleotide analog that has been used in scientific research for the past few years. This molecule is a potent inhibitor of glycogen synthase, which plays a crucial role in glucose metabolism.

Mechanism of Action

8-Azidoadenosine diphosphate glucose inhibits glycogen synthase by binding to its active site and preventing the formation of glycogen. This inhibition leads to a decrease in glycogen synthesis and an increase in glucose uptake and utilization. Additionally, this compound has been shown to increase the activity of AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are related to its inhibition of glycogen synthase. This inhibition leads to a decrease in glycogen synthesis and an increase in glucose uptake and utilization. Additionally, this compound has been shown to increase the activity of AMPK, which leads to an increase in glucose uptake and fatty acid oxidation.

Advantages and Limitations for Lab Experiments

One advantage of using 8-Azidoadenosine diphosphate glucose in lab experiments is its specificity for glycogen synthase. This molecule is a potent inhibitor of glycogen synthase and does not affect other enzymes involved in glucose metabolism. However, one limitation of using this compound is its instability in aqueous solutions, which makes it difficult to use in some experiments.

Future Directions

There are many future directions for research involving 8-Azidoadenosine diphosphate glucose. One area of research is the role of glycogen in various physiological processes, such as exercise and insulin signaling. Additionally, this compound could be used to study the regulation of glycogen metabolism in various disease states, such as diabetes and cancer. Finally, the synthesis of new analogs of this compound could lead to the development of more potent and specific inhibitors of glycogen synthase.

Synthesis Methods

The synthesis of 8-Azidoadenosine diphosphate glucose involves the use of chemical reagents and enzymes. The starting material for the synthesis is adenosine triphosphate (ATP), which is converted to adenosine diphosphate (ADP) by the enzyme pyruvate kinase. ADP is then converted to 8-N3-ADP by reacting with sodium azide. Finally, 8-N3-ADP is converted to this compound by the enzyme glycogen synthase.

Scientific Research Applications

8-Azidoadenosine diphosphate glucose has been used in scientific research to study the mechanism of action of glycogen synthase. This molecule has been shown to be a potent inhibitor of glycogen synthase, which makes it a valuable tool for studying the regulation of glycogen metabolism. Additionally, this compound has been used to study the role of glycogen in various physiological processes, such as exercise and insulin signaling.

properties

CAS RN

100634-21-7

Molecular Formula

C16H24N8O15P2

Molecular Weight

630.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H24N8O15P2/c17-12-6-13(20-3-19-12)24(16(21-6)22-23-18)14-10(29)8(27)5(36-14)2-35-40(31,32)39-41(33,34)38-15-11(30)9(28)7(26)4(1-25)37-15/h3-5,7-11,14-15,25-30H,1-2H2,(H,31,32)(H,33,34)(H2,17,19,20)/t4-,5-,7-,8-,9+,10-,11-,14-,15?/m1/s1

InChI Key

UNUATZXMYNAGSY-ZQVROCHNSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N

synonyms

8-azido-ADPglucose
8-azidoadenosine diphosphate glucose

Origin of Product

United States

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